2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid is a synthetic organic compound that exhibits potential biological activity. It is classified as an amide derivative, notable for its complex structure that incorporates both aromatic and aliphatic components. The compound is primarily utilized in scientific research due to its potential therapeutic applications and its role as a reagent in organic synthesis.
This compound can be synthesized through specific chemical reactions involving starting materials such as 3,4-dichlorophenylmethanol and 4-hydroxyphenylacetic acid. Its synthesis has been documented in various chemical literature, highlighting its relevance in medicinal chemistry and organic synthesis .
The synthesis of 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid typically involves a two-step process:
The molecular structure of 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid features a central ethanimidamide group flanked by aromatic rings. The presence of dichlorophenyl and methoxy substituents contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H18Cl2N2O3 |
| Molecular Weight | 369.2 g/mol |
| InChI | InChI=1S/C15H14Cl2N2O.C2H4O2/c16-13... |
| InChI Key | WYYTYNDQLOCAQC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.C1=CC(=CC=C1CC(=N)N)OCC2=CC(=C(C=C2)Cl)Cl |
The compound can participate in various chemical reactions:
The mechanism by which 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects such as anti-inflammatory or analgesic actions. Ongoing research aims to elucidate the precise molecular mechanisms involved .
The compound is expected to be a solid at room temperature, with properties influenced by its molecular weight and structure.
Relevant data regarding melting point, boiling point, and solubility are typically determined experimentally but are not specified in the search results.
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid has diverse applications:
This compound's unique structure makes it a valuable candidate for further research in medicinal chemistry and related fields.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6